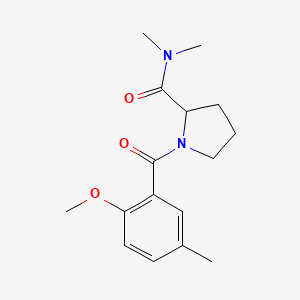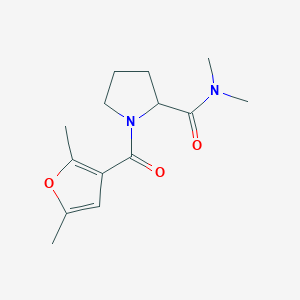![molecular formula C12H16F2N2O B7492570 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, also known as DFEPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has anti-tumor properties and can induce cell death in cancer cells. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide works by inhibiting the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide can alter the expression of genes that are involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in lab experiments is its specificity for LSD1, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has been shown to be effective in inhibiting the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in lab experiments is its relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide.
2. Investigation of the molecular mechanisms underlying the anti-tumor effects of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide, including the identification of downstream targets of LSD1 inhibition.
3. Evaluation of the efficacy of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Development of new drug delivery systems to improve the bioavailability and targeted delivery of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in vivo.
5. Investigation of the potential applications of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in other disease areas, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is a promising compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand the molecular mechanisms underlying its anti-tumor effects and to optimize its use in lab experiments and clinical applications.
Synthesis Methods
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetonitrile with N-methyl-1-phenylethylamine, followed by a reductive amination with sodium borohydride and acetic acid. The resulting product is purified using column chromatography to obtain 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide in its pure form.
properties
IUPAC Name |
3-[1-(3,4-difluorophenyl)ethyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-8(16(2)6-5-12(15)17)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQLTFLHCOGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N(C)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)



![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)


